molecular formula C7H10Cl2N6O2 B2638671 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride CAS No. 2416230-59-4

2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride

Cat. No.: B2638671
CAS No.: 2416230-59-4
M. Wt: 281.1
InChI Key: AXMSXGCUWLXIOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound .

Mechanism of Action

The mechanism of action of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and modulates calcium channels . These interactions result in its diverse biological activities.

Properties

IUPAC Name

2-(6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2.2ClH/c8-2-1-6-10-7-9-3-5(13(14)15)4-12(7)11-6;;/h3-4H,1-2,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEAMGYVLOWSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)CCN)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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